[(2R)-2-aminopropyl](ethyl)propylamine
Overview
Description
(2R)-2-aminopropylpropylamine is a chiral amine compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . It is also known by its IUPAC name, ®-N1-ethyl-N1-propylpropane-1,2-diamine . This compound is characterized by its two amine groups attached to a propane backbone, with ethyl and propyl substituents on the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminopropylpropylamine typically involves the reaction of ®-2-aminopropanol with ethylamine and propylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-aminopropylpropylamine may involve continuous flow reactors to enhance efficiency and yield . The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminopropylpropylamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines, amides
Scientific Research Applications
(2R)-2-aminopropylpropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of (2R)-2-aminopropylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes .
Comparison with Similar Compounds
(2R)-2-aminopropylpropylamine can be compared with other similar compounds, such as:
(S)-2-aminopropyl](ethyl)propylamine: The enantiomer of the compound, which may exhibit different biological activities and properties due to its chiral nature.
N-ethyl-N-propylamine: Lacks the chiral center and may have different reactivity and applications.
1,2-diaminopropane: A simpler diamine with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of (2R)-2-aminopropylpropylamine lies in its chiral nature and the presence of both ethyl and propyl groups, which contribute to its distinct chemical and biological properties .
Biological Activity
(2R)-2-aminopropylpropylamine, with the molecular formula CHN and a molecular weight of 144.26 g/mol, is a chiral amine compound. Its unique structure, characterized by both ethyl and propyl groups attached to a 2-amino propyl backbone, contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Synthesis and Properties
The synthesis of (2R)-2-aminopropylpropylamine typically involves the reaction of (R)-2-aminopropanol with ethylamine and propylamine under controlled conditions. This compound is noted for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders .
The biological activity of (2R)-2-aminopropylpropylamine primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. It has been investigated for its role as a ligand in enzyme-substrate interactions and protein-ligand binding studies. The compound's chiral nature may influence its binding affinity and selectivity towards specific biological targets .
Therapeutic Potential
Research indicates that (2R)-2-aminopropylpropylamine may serve as a precursor in the synthesis of drugs aimed at treating neurological disorders. Its potential therapeutic effects are attributed to its capability to modulate neurotransmitter systems and influence neuronal signaling pathways .
Comparative Analysis
To better understand the biological activity of (2R)-2-aminopropylpropylamine, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
(S)-2-aminopropyl(ethyl)propylamine | Structure | Different biological activities due to chirality |
N-ethyl-N-propylamine | Structure | Lacks chiral center; different reactivity |
1,2-diaminopropane | Structure | Simpler structure with varied applications |
Case Studies
- Neuropharmacological Studies : A study examining the effects of (2R)-2-aminopropylpropylamine on neurotransmitter release demonstrated significant modulation of dopamine levels in vitro, suggesting its potential use in treating conditions like Parkinson's disease.
- Binding Affinity Assays : In structure-activity relationship studies, (2R)-2-aminopropylpropylamine showed promising binding affinities to various G protein-coupled receptors (GPCRs), indicating its potential as a lead compound for drug development targeting these receptors .
- Cytotoxicity Testing : In vitro assays revealed that derivatives of (2R)-2-aminopropylpropylamine exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent when modified appropriately .
Properties
IUPAC Name |
(2R)-1-N-ethyl-1-N-propylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMIZAOSYSZIU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC)C[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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